3-Azabicyclo[3.2.0]heptane-2,4-dione 3-Azabicyclo[3.2.0]heptane-2,4-dione
Brand Name: Vulcanchem
CAS No.: 1122-09-4
VCID: VC21328227
InChI: InChI=1S/C6H7NO2/c8-5-3-1-2-4(3)6(9)7-5/h3-4H,1-2H2,(H,7,8,9)
SMILES: C1CC2C1C(=O)NC2=O
Molecular Formula: C6H7NO2
Molecular Weight: 125.13 g/mol

3-Azabicyclo[3.2.0]heptane-2,4-dione

CAS No.: 1122-09-4

Cat. No.: VC21328227

Molecular Formula: C6H7NO2

Molecular Weight: 125.13 g/mol

* For research use only. Not for human or veterinary use.

3-Azabicyclo[3.2.0]heptane-2,4-dione - 1122-09-4

Specification

CAS No. 1122-09-4
Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
IUPAC Name 3-azabicyclo[3.2.0]heptane-2,4-dione
Standard InChI InChI=1S/C6H7NO2/c8-5-3-1-2-4(3)6(9)7-5/h3-4H,1-2H2,(H,7,8,9)
Standard InChI Key WXTZWJOCJKKBJR-UHFFFAOYSA-N
SMILES C1CC2C1C(=O)NC2=O
Canonical SMILES C1CC2C1C(=O)NC2=O

Introduction

Chemical Structure and Properties

3-Azabicyclo[3.2.0]heptane-2,4-dione (CAS: 1122-09-4) is characterized by its bicyclic structure containing a nitrogen atom at the 3-position and carbonyl groups at positions 2 and 4. The molecular formula is C6H7NO2 with a molecular weight of 125.13 g/mol . The compound consists of a cyclobutane ring fused to a pyrrolidine ring system, creating its distinctive bicyclic framework .

Physical Properties

The compound exhibits several notable physical characteristics that are important for its handling and applications in various chemical processes. These properties are summarized in Table 1.

PropertyValue
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Density1.327 g/cm³
Boiling Point318°C at 760 mmHg
Flash Point167.6°C
Physical StateSolid

Table 1: Physical properties of 3-Azabicyclo[3.2.0]heptane-2,4-dione

Structural Characteristics

The structure of 3-Azabicyclo[3.2.0]heptane-2,4-dione features a nearly planar cyclobutane ring (with root mean square deviation of fitted atoms at 0.0609 Å) fused to a pyrrolidine ring . This arrangement creates a rigid scaffold with specific geometric constraints that influence its reactivity and binding properties.

The compound can be represented using several chemical notations:

  • SMILES: C1CC2C1C(=O)NC2=O

  • InChI: InChI=1S/C6H7NO2/c8-5-3-1-2-4(3)6(9)7-5/h3-4H,1-2H2,(H,7,8,9)

  • InChIKey: WXTZWJOCJKKBJR-UHFFFAOYSA-N

The angle between the mean planes of the cyclobutane and fused pyrrolidine ring is approximately 67.6 degrees, which contributes to the three-dimensional conformation of the molecule and its interactions with biological targets .

Synthesis Methods

Several approaches have been developed for the synthesis of 3-Azabicyclo[3.2.0]heptane-2,4-dione and its derivatives, with photochemical methods being particularly prominent.

Photocycloaddition Reactions

One of the most common methods for synthesizing 3-Azabicyclo[3.2.0]heptane-2,4-dione involves [2+2] photocycloaddition reactions. This approach is valuable for constructing the strained four-membered ring that is characteristic of the compound's bicyclic structure .

A specific example is found in the photochemical microfluidic reactor method, where thioxanthone (53 mg, 0.2497 mmol) is dissolved in 25 mL of acetonitrile followed by the addition of N-methylmaleimide (242 mg, 2.178 mmol). This mixture undergoes photochemical [2+2] cycloaddition to form the corresponding 3-azabicyclo[3.2.0]heptane-2,4-dione derivative .

Multicomponent Reactions

An alternative synthetic approach utilizes multicomponent reactions to construct the 3-azabicyclo[3.2.0]heptane-2,4-dione scaffold. This method is particularly valuable for generating diverse derivatives for structure-activity relationship studies. In one notable example, racemic compounds were efficiently resolved through kinetic resolution using immobilized lipase B from Candida antarctica (Novozym 435) .

Recent Synthetic Advances

A recent development in the field involves the multigram synthesis of related 3-azabicyclo[3.1.1]heptane derivatives. This approach relies on intramolecular imide formation in properly 1,3-functionalized cyclobutane derivatives, which are obtained via diastereoselective Strecker reactions of readily accessible 3-oxocyclobutanecarboxylates .

Additionally, an innovative approach to synthesizing the parent 3-azabicyclo[3.2.0]heptane has been developed, which represents a significant advancement in accessing this valuable scaffold. The method employs an amine-tolerant version of the Kochi-Salomon reaction, where in situ protonation with common acids effectively masks the basic properties of amine-containing substrates. This allows the reaction to be conducted entirely in water with standard Cu(II) salts, representing a practical advantage over previous methods that required dry organic solvents and sensitive Cu(I) catalysts .

Applications in Medicinal Chemistry

3-Azabicyclo[3.2.0]heptane-2,4-dione and its derivatives have emerged as valuable scaffolds in medicinal chemistry, particularly in the development of compounds targeting neurological disorders.

Dopamine Receptor Binding

Derivatives of 3-azabicyclo[3.2.0]heptane-2,4-dione have demonstrated significant binding affinity for dopamine receptors, making them of interest for the treatment of conditions such as Parkinson's disease and schizophrenia. Research has shown that these compounds generally exhibit greater binding affinity at D2L and D3 dopamine receptors compared to D1 binding sites .

An important observation from these studies is that individual enantiomers of the same compound can possess distinct binding affinities, highlighting the importance of stereochemistry in determining biological activity .

Other Biological Activities

Beyond dopamine receptor binding, derivatives of 3-azabicyclo[3.2.0]heptane-2,4-dione have been explored for various biological activities. For example, certain derivatives containing the 2,6-dioxopiperidine moiety have shown potential as anti-angiogenic and immunomodulative agents. These compounds may have applications in the treatment of multiple myeloma, Crohn's disease, and other inflammatory conditions .

Structural Modifications and Derivatives

Various derivatives of 3-azabicyclo[3.2.0]heptane-2,4-dione have been synthesized to explore structure-activity relationships and enhance biological activity.

N-Substituted Derivatives

N-substituted derivatives, where various groups are attached to the nitrogen atom at the 3-position, have been extensively studied. Examples include:

  • 3-(2-Naphthalenyl)-3-azabicyclo[3.2.0]heptane-2,4-dione (CAS: 64037-98-5): This derivative features a naphthalene group attached to the nitrogen atom, resulting in altered physicochemical properties and potential biological activities .

  • 3-Benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione: This compound incorporates both a benzyl group at the nitrogen and a methyl group at the 6-position, potentially influencing receptor binding and biological activity.

  • 3-(2,6-Dioxopiperidin-3-yl)-3-azabicyclo[3.2.0]heptane-2,4-dione: This complex derivative combines the basic scaffold with a 2,6-dioxopiperidine moiety, resulting in a compound with potential immunomodulatory properties .

Carbamate-Protected Derivatives

Another important class includes carbamate-protected derivatives such as 3-Cbz-6-oxo-3-azabicyclo[3.2.0]heptane (CAS: 1638771-52-4). These compounds serve as important intermediates in organic synthesis and can be further derivatized to produce compounds with diverse biological activities.

Table 2 provides a comparison of selected derivatives and their key properties:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
3-Azabicyclo[3.2.0]heptane-2,4-dione1122-09-4C6H7NO2125.13
3-(2-Naphthalenyl)-3-azabicyclo[3.2.0]heptane-2,4-dione64037-98-5C16H13NO2251.28
3-Cbz-6-oxo-3-azabicyclo[3.2.0]heptane1638771-52-4C14H15NO3245.27
3-(2,6-Dioxopiperidin-3-yl)-3-azabicyclo[3.2.0]heptane-2,4-dione-C11H12N2O4236.23

Table 2: Comparison of 3-Azabicyclo[3.2.0]heptane-2,4-dione derivatives

Comparative Analysis with Related Compounds

Understanding the relationship between 3-azabicyclo[3.2.0]heptane-2,4-dione and structurally related compounds provides valuable insights into structure-activity relationships.

Comparison with 3-Oxabicyclo[3.2.0]heptane-2,4-dione

3-Oxabicyclo[3.2.0]heptane-2,4-dione (CAS: 7687-27-6) represents an oxygen-containing analog where the nitrogen at position 3 is replaced by oxygen. This compound has a molecular formula of C6H6O3 and a molecular weight of 126.11 g/mol. Its physical properties include a density of 1.412 g/cm³ and a boiling point of 271.5°C at 760 mmHg .

The replacement of nitrogen with oxygen alters the electronic properties of the molecule, potentially affecting its reactivity and biological activity. The comparison between these two compounds provides insights into how heteroatom substitution influences the properties of bicyclic systems.

Table 3 presents a comparison between these related compounds:

Property3-Azabicyclo[3.2.0]heptane-2,4-dione3-Oxabicyclo[3.2.0]heptane-2,4-dione
Molecular FormulaC6H7NO2C6H6O3
Molecular Weight125.13 g/mol126.11 g/mol
Density1.327 g/cm³1.412 g/cm³
Boiling Point318°C at 760 mmHg271.5°C at 760 mmHg
Flash Point167.6°C139.4°C
HeteroatomNitrogenOxygen

Table 3: Comparison between 3-Azabicyclo[3.2.0]heptane-2,4-dione and 3-Oxabicyclo[3.2.0]heptane-2,4-dione

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